Dihydroethidium
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Overview
Description
Dihydroethidium, also known as Hydroethidine, is a chemically reduced form of the commonly used DNA dye ethidium bromide . It is a cell-permeable, chemically reduced ethidium derivative that can be used as a fluorogenic probe for the detection of reactive oxygen species (ROS) .
Synthesis Analysis
This compound can be prepared by sodium borohydride reduction of ethidium bromide . It is used in assays to measure ROS directly in live cells .Molecular Structure Analysis
This compound displays blue fluorescence in the cytosol until oxidized, where it intercalates within a cell’s DNA, staining its nucleus a bright fluorescent red .Chemical Reactions Analysis
This compound has been shown to be oxidized by superoxide to form 2-hydroxyethidium (2-OH-E +) or by non-specific oxidation by other sources of reactive oxygen species (ROS) to form ethidium (E +) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 315.41 g/mol and a chemical formula of C21H21N3 . It is soluble in DMSO .Scientific Research Applications
1. Fluorescent Probing and Cellular Superoxide Detection
Dihydroethidium (DHE) is a prominent fluorogenic probe for detecting intracellular superoxide radical anion. The interaction between superoxide and DHE produces a highly specific red fluorescent product, 2-hydroxyethidium (2-OH-E(+)), alongside another red fluorescent product, ethidium. However, it's crucial to note that the specific assessment of the superoxide-induced product, 2-OH-E(+), within cells is nearly impossible using fluorescence-based microscopic assays. To fully comprehend the origin of red fluorescence, it's essential to measure intracellular DHE and other oxidation products, in addition to 2-OH-E(+), preferably by High-Performance Liquid Chromatography (HPLC) (Zielonka & Kalyanaraman, 2010).
2. Assessment of Superoxide Production and NADPH Oxidase Activity
This compound is a sensitive probe for superoxide (O2(-)), yielding at least two fluorescent products upon oxidation, 2-hydroxyethidium (EOH) and ethidium. The quantification of DHE oxidation products via HPLC allows for a more accurate assessment of O2(-) production or NADPH oxidase activity in various vascular experimental studies. Factors such as cell density and ambient light, among others, influence the amount of ethidium product and EOH/ethidium ratios, underlining the importance of careful experimental setup and interpretation of results (Fernandes et al., 2007).
3. Neuroprotection in Stroke Models
In research exploring neuroprotective agents, this compound has been utilized in a transient focal ischemia model with mice to investigate its neuroprotective properties. Treatment with this compound in various doses was found to reduce infarct volume, indicating its potential in reducing superoxide levels and offering neuroprotection post-stroke (Yu et al., 2003).
Mechanism of Action
Target of Action
Dihydroethidium, also known as hydroethidine, is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS), specifically superoxide anions . Its primary targets are these superoxide anions generated within cells .
Mode of Action
This compound is a cell-permeable compound that exhibits blue fluorescence in the cytosol . When it interacts with superoxide anions, it undergoes oxidation to form 2-hydroxyethidium . This oxidized form of this compound intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This change in fluorescence is used to detect the presence and quantity of superoxide anions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the generation of superoxide anions, a type of ROS. These superoxide anions are produced in various cellular processes, including the mitochondrial electron transport chain . By detecting these superoxide anions, this compound can provide insights into the oxidative activities within cells .
Pharmacokinetics
It is known that this compound is cell-permeable, allowing it to enter cells freely Once inside the cell, it interacts with superoxide anions to produce a fluorescent signal
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that indicates the presence of superoxide anions . This allows researchers to detect and quantify the level of oxidative activities within cells . It’s also used to analyze respiratory burst in phagocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is both light and air sensitive, and will oxidize to ethidium on storage unless kept under argon . Therefore, it should be stored and handled under specific conditions to maintain its stability and efficacy . Furthermore, the level of superoxide anions, and thus the effectiveness of this compound, can be influenced by various cellular and extracellular conditions, including the presence of certain enzymes and the overall redox state of the cell .
Safety and Hazards
Future Directions
Dihydroethidium is widely used for detecting intracellular superoxide . It has been used in various research studies, including those involving NK cells, neutrophils, endothelial cells, HL60 cells, and macrophages . It is also used as an important dye for identifying cell proliferation and hypoxia in tumors .
Biochemical Analysis
Biochemical Properties
Dihydroethidium interacts with superoxide, a type of ROS, in biochemical reactions . Upon oxidation by superoxide, this compound is converted into 2-hydroxyethidium . This specific interaction allows this compound to serve as a selective indicator of superoxide presence in cells .
Cellular Effects
This compound has significant effects on various types of cells. It is capable of permeating cell membranes and once inside the cell, it can undergo oxidation in the presence of superoxide . The oxidized this compound then intercalates into the cell’s DNA, causing a shift in fluorescence from blue to red . This change in fluorescence is often used to determine the level of superoxide anion in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with superoxide. Once this compound enters a cell, it is oxidized by superoxide to form 2-hydroxyethidium . This oxidized form of this compound can then intercalate into DNA, resulting in a bright red fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound provides a rapid and uniform labeling of cells within 30-40 minutes . It is sensitive to light and air, and will oxidize to ethidium unless stored properly .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the detection of superoxide. It undergoes oxidation in the presence of superoxide, a process that is part of the cellular response to oxidative stress .
Transport and Distribution
This compound is cell-permeable, allowing it to be transported across cell membranes . Once inside the cell, it is distributed throughout the cytoplasm until it undergoes oxidation and intercalates into the cell’s DNA .
Subcellular Localization
This compound is localized within the cytoplasm of living cells, displaying blue fluorescence . Upon oxidation to ethidium and subsequent intercalation into DNA, it is localized in the nucleus, exhibiting a bright red fluorescence .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Dihydroethidium involves the reaction of ethidium bromide with sodium borohydride in the presence of ethanol.", "Starting Materials": [ "Ethidium bromide", "Sodium borohydride", "Ethanol" ], "Reaction": [ "Dissolve ethidium bromide in ethanol to form a solution.", "Add sodium borohydride to the solution and stir for several hours.", "Filter the solution to remove any solid impurities.", "Concentrate the solution under reduced pressure to obtain a dark red solid.", "Purify the solid by recrystallization from ethanol to obtain Dihydroethidium." ] } | |
CAS No. |
38483-26-0 |
Molecular Formula |
C21H21N3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-ethyl-6-phenyl-5,6-dihydrobenzo[h]isoquinoline-4,8-diamine |
InChI |
InChI=1S/C21H21N3/c1-2-15-20(13-6-4-3-5-7-13)17-10-14(22)8-9-16(17)18-11-24-12-19(23)21(15)18/h3-12,15,20H,2,22-23H2,1H3 |
InChI Key |
ZDWPSSBKIMIPMY-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
Canonical SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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